Ethyl (2-cyclohexylethyl)carbamate
Description
Ethyl carbamate (C₃H₇NO₂), also known as urethane, is a carbamate ester formed from ethanol and carbamic acid. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen (probably carcinogenic to humans) due to its tumorigenic effects in multiple animal models, including rodents and primates . Ethyl carbamate is naturally formed during fermentation processes and is prevalent in alcoholic beverages (e.g., wine, spirits), fermented foods (e.g., kimchi, soy sauce), and tobacco products . Its carcinogenicity arises from metabolic activation into reactive intermediates that form DNA adducts, leading to mutations and tumor initiation .
Beyond carcinogenicity, ethyl carbamate induces oxidative stress and neurotoxicity. Studies in Caenorhabditis elegans demonstrate that chronic exposure disrupts development, reproduction, and neuronal integrity, activating xenobiotic detoxification pathways like gst-4 (a glutathione S-transferase gene) . In humans, reactive oxygen species (ROS) generation at 50–80 mM concentrations has been linked to cellular damage .
Properties
CAS No. |
93846-95-8 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl N-(2-cyclohexylethyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13) |
InChI Key |
QIEHVWUAKOODQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-cyclohexylethyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Another method involves the reaction of urea with ethyl alcohol in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and cost-effectiveness.
Industrial Production Methods
In industrial production, this compound is often synthesized using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The ethyl or cyclohexylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
Ethyl (2-cyclohexylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ethyl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Carcinogenic Potency: Ethyl Carbamate vs. Vinyl Carbamate
Vinyl carbamate (CH₂=CH-O-CO-NH₂), an α,β-unsaturated analog of ethyl carbamate, exhibits significantly higher carcinogenic and mutagenic activity. Key findings include:
- Tumor Induction: In Fischer rats, vinyl carbamate induced hepatic carcinomas and neurofibrosarcomas at 10–50× lower doses than ethyl carbamate . In mice, vinyl carbamate caused lung adenomas, thymomas, and Harderian gland tumors at doses 10× lower than ethyl carbamate .
Mutagenicity :
Vinyl carbamate is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 when metabolized by liver enzymes, whereas ethyl carbamate lacks direct mutagenicity . Cytochrome P-450 inhibitors block vinyl carbamate’s mutagenic activity, implicating oxidative metabolism in its activation .
Table 1: Comparative Carcinogenicity in Rodents
Ethyl Carbamate vs. Ethyl N-Hydroxycarbamate
Ethyl N-hydroxycarbamate (CH₃CH₂-O-CO-NH-OH), a hydroxylated derivative, shows weak direct mutagenicity (2–3 revertants/µmol in S. typhimurium) but reduced activity in the presence of liver enzymes .
tert-Butyl Carbamate
tert-Butyl carbamate ((CH₃)₃C-O-CO-NH₂) lacks significant carcinogenic activity in mice, highlighting the importance of the ethyl group in tumor initiation .
Functional Derivatives in Industrial Contexts
Compounds like ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate (CAS 4399-11-5) are used pharmacologically (e.g., glipizide impurities), but their toxicity profiles differ from ethyl carbamate due to structural modifications that limit metabolic activation .
Mechanistic Divergences in Toxicity
Oxidative Stress Induction
Ethyl carbamate triggers ROS production in C. elegans and human cells, activating antioxidant pathways like gst-4 . In contrast, vinyl carbamate’s higher reactivity may bypass ROS-mediated toxicity, directly forming DNA adducts .
Neurotoxicity
Ethyl carbamate selectively damages dopaminergic neurons in C.
Regulatory and Analytical Considerations
Ethyl carbamate levels in alcoholic beverages (e.g., Chinese白酒: up to 822 µg/L in某些香型) often exceed international limits (e.g., Canada’s 150 µg/L for spirits), necessitating advanced detection methods like HS-SPME-GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
